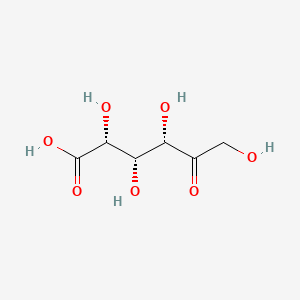

5-keto-D-gluconic acid

Übersicht

Beschreibung

5-Keto-D-gluconic acid is a valuable compound with a wide range of applications in the chemical and food industries. It is commonly used as a precursor for manufacturing tartaric acid, which has numerous industrial uses . This compound is produced through the oxidation of D-glucose by specific strains of bacteria, such as Gluconobacter oxydans .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The production of 5-keto-D-gluconic acid typically involves the biotransformation of D-glucose using Gluconobacter oxydans. This bacterium carries out an incomplete oxidation of sugars, resulting in nearly quantitative yields of oxidation products . The process involves the following steps:

Oxidation of D-glucose to D-gluconate: This step is catalyzed by membrane-bound glucose dehydrogenase.

Oxidation of D-gluconate to 5-keto-D-gluconate: This step is facilitated by gluconate dehydrogenase.

Industrial Production Methods

In industrial settings, the production of this compound is optimized through genetic engineering of Gluconobacter strains. For instance, overexpression of the gene encoding gluconate:NADP-5 oxidoreductase in Gluconobacter oxydans has been shown to enhance the accumulation of this compound . Additionally, optimizing fermentation conditions, such as reducing browning levels during fermentation, can significantly increase the yield of this compound .

Analyse Chemischer Reaktionen

Reversible Reduction to D-Gluconate

5KGA undergoes NAD(P)H-dependent reduction to D-gluconate via 5-keto-D-gluconate 5-reductase (5KGR):

Key Properties:

Oxidation from D-Gluconate

Membrane-bound quinoprotein glycerol dehydrogenase (Q-GDH) oxidizes D-gluconate to 5KGA under acidic conditions (pH 4.5–5.5):

Mechanistic Features:

-

Requires pyrroloquinoline quinone (PQQ) and Ca²⁺ as cofactors

-

Competes with flavin-dependent 2-keto-D-gluconate production

L-Idonate Degradation

5KGA forms during L-idonate catabolism via NAD⁺-dependent oxidation:

| Enzyme | Cofactor | Localization | Source |

|---|---|---|---|

| L-Idonate dehydrogenase | NAD⁺ | Cytoplasmic | Pseudomonas |

Interconversion with 2,5-Diketo-D-Gluconate

5KGA participates in ketogluconate metabolism through NAD(P)H-dependent reactions:

Kinetic Parameters:

High-Yield 5KGA Production

Engineered Gluconobacter oxydans strains achieve 5KGA titers >200 g/L through:

| Strategy | Yield Improvement | Key Modification |

|---|---|---|

| Soluble 5KGR overexpression | 139% vs wild type | Plasmid-based gdh expression |

| Membrane-bound Q-GDH boost | 295 mM final titer | Chromosomal promoter engineering |

Process Optimization:

Downstream Conversion to L-Tartaric Acid

5KGA serves as the direct precursor for tartaric acid synthesis:

Commercial Relevance:

-

89% molar conversion efficiency achieved using Ketogulonicigenium co-cultures

-

Replaces environmentally hazardous chemical synthesis routes

Comparative Reaction Analysis

Wissenschaftliche Forschungsanwendungen

Biochemical Production

5KGA is produced through the oxidative metabolism of D-glucose by specific microorganisms, notably Gluconobacter species. The primary enzymes involved in this conversion are gluconate dehydrogenases, which can be either soluble or membrane-bound. Research has shown that thermotolerant strains of Gluconobacter can effectively produce 5KGA at elevated temperatures, enhancing yield and efficiency compared to mesophilic strains .

Table 1: Microbial Strains for 5KGA Production

| Microbial Strain | Temperature Range | Key Enzymes Involved | Yield Potential (mM) |

|---|---|---|---|

| Gluconobacter oxydans | 30-37°C | Membrane-bound and soluble dehydrogenases | Up to 295 |

| Gluconobacter suboxydans | 30°C | Quinoprotein glycerol dehydrogenase | Varies |

Industrial Applications

5KGA serves as a precursor for the synthesis of various industrially important compounds, notably L-(+)-tartaric acid, which is widely used in the food and pharmaceutical industries. The enzymatic conversion of glucose to 5KGA provides a biotechnological route that is more sustainable compared to traditional chemical synthesis methods. The use of genetically engineered strains of Gluconobacter has been explored to enhance the production rates of 5KGA, making it a viable option for large-scale industrial processes .

Research Insights

Recent studies have focused on optimizing fermentation conditions and enhancing enzyme activity to maximize the production of 5KGA. For instance, research indicates that overexpressing specific genes related to gluconate dehydrogenases can significantly increase yield . Additionally, investigations into the metabolic pathways involving 5KGA have revealed its potential role in synthesizing other valuable compounds such as vitamin C precursors .

Case Study: Enhanced Production via Genetic Engineering

A notable case study involved the genetic modification of Gluconobacter oxydans strains to overproduce gluconate:NADP+ oxidoreductase, resulting in yields of up to 295 mM of 5KGA. This study highlights the effectiveness of metabolic engineering in optimizing microbial production systems .

Wirkmechanismus

The mechanism of action of 5-keto-D-gluconic acid involves its role as an intermediate in the oxidation of D-glucose by Gluconobacter oxydans. The bacterium uses membrane-bound dehydrogenases to catalyze the oxidation of D-glucose to D-gluconate and subsequently to 5-keto-D-gluconate . These reactions are part of the bacterial respiratory chain, where reducing equivalents derived from the oxidative processes are transferred to oxygen .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Keto-D-gluconic Acid: Another keto acid derived from D-gluconate, used in similar applications.

2,5-Diketo-D-gluconic Acid: A compound formed through further oxidation of 5-keto-D-gluconic acid.

Uniqueness

This compound is unique due to its specific role as a precursor for tartaric acid production and its involvement in the microbial oxidation of D-glucose. Its ability to be converted into valuable products like tartaric acid and 2-keto-L-gulonic acid highlights its importance in various industrial and scientific applications .

Biologische Aktivität

5-Keto-D-gluconic acid (5KGA) is a keto sugar acid that plays a significant role in various metabolic pathways, particularly in certain bacterial species. This compound is an intermediate in the degradation of L-idonate and is also involved in ketogluconate metabolism. Its biological activity has been studied extensively, revealing its enzymatic interactions and potential applications in various fields.

Metabolism and Enzymatic Pathways

5KGA is primarily produced through the oxidation of D-gluconate by specific enzymes in bacteria such as Gluconobacter species. The key enzyme responsible for this conversion is a membrane-bound quinoprotein dehydrogenase that utilizes pyrroloquinoline quinone (PQQ) as a cofactor. This enzyme catalyzes the oxidation of D-gluconate to produce 5KGA, demonstrating the compound's role as a significant metabolite in bacterial metabolism.

Enzymatic Reactions Involved

- 5-Keto-D-gluconate 5-reductase : Catalyzes the reversible reduction of 5KGA to D-gluconate using NADH or NADPH as cofactors, indicating its role in the L-idonate catabolic pathway .

- Glycerol Dehydrogenase : Identified as a major polyol dehydrogenase involved in the oxidation of sugar alcohols, contributing to the production of 5KGA .

Biological Functions and Applications

5KGA has been implicated in several biological functions:

- Metabolic Precursor : It serves as a precursor for various organic acids, including L(+) tartaric acid, which is significant in plant physiology and food chemistry .

- Food Preservation : The compound's acidic properties make it useful in food preservation, where organic acids are employed to inhibit microbial growth and enhance shelf life .

Case Studies and Research Findings

Several studies have highlighted the biological activity of 5KGA:

- Production by Gluconobacter Species : Research has shown that Gluconobacter oxydans can convert glucose almost quantitatively to 5KGA, showcasing its potential for biotechnological applications in organic acid production .

- Synthesis Pathway in Grapes : A study demonstrated that 5KGA acts as an effective precursor for L(+) tartaric acid synthesis in grape plants, emphasizing its significance in plant metabolism and potential implications for the wine industry .

- Oxidative Cleavage Studies : Investigations into oxidative cleavage reactions involving 5KGA revealed insights into its chemical behavior and interactions with other metabolites, further establishing its relevance in metabolic pathways .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Aspect | Details |

|---|---|

| Chemical Structure | Keto sugar acid (C6H10O7) |

| Key Enzymes | 5-Keto-D-gluconate 5-reductase, Glycerol dehydrogenase |

| Metabolic Role | Intermediate in L-idonate degradation; precursor for organic acids |

| Bacterial Production | Primarily produced by Gluconobacter species |

| Applications | Food preservation, precursor for tartaric acid synthesis |

Eigenschaften

IUPAC Name |

(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-5,7,9-11H,1H2,(H,12,13)/t3-,4+,5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSRJDGCGRAUAR-MROZADKFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(C(C(C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)[C@H]([C@@H]([C@H](C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3470-36-8 (hemicalcium salt) | |

| Record name | 5-Ketogluconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6046927 | |

| Record name | D-xylo-5-Hexulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815-89-4, 5287-64-9 | |

| Record name | 5-Ketogluconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Oxo-D-gluconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005287649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-xylo-5-Hexulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-OXO-D-GLUCONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5168T78Z4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.